4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring are known to exhibit multidirectional biological activity . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been introduced as antimicrobial agents and various medicines due to having n–c–s linkage in the skeleton . They are known to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole derivatives are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives exhibit good pharmacokinetic and pharmacodynamic properties . They are resistant to metabolic degradation, which could potentially enhance their bioavailability .
Result of Action
1,2,4-triazole derivatives are known to exhibit significant biological activity against various diseases in the human body .
Action Environment
It’s known that the overuse and misuse of antibiotics, including 1,2,4-triazole derivatives, in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution .
Preparation Methods
The synthesis of 4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 3,4-dimethoxybenzylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the triazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Comparison with Similar Compounds
4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
1,2,4-Triazole: A basic triazole compound with similar biological activities but lacking the benzyl and thiol groups.
3,4-Dimethoxybenzylamine: A precursor in the synthesis of the compound, with different biological properties.
Thiocarbohydrazide: Another precursor with distinct chemical reactivity. The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and biological activities.
Properties
IUPAC Name |
4-amino-3-[(3,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-16-8-4-3-7(5-9(8)17-2)6-10-13-14-11(18)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHIOQVHDILKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137052 | |
Record name | 4-Amino-5-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24791766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568570-11-6 | |
Record name | 4-Amino-5-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568570-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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